2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid
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Overview
Description
2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid is a complex organic compound characterized by its unique imidazolidinone structure fused with a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the condensation of naphthalene-2-carboxylic acid with an appropriate amine to form an imidazolidinone intermediate. This intermediate is then subjected to methylation and subsequent oxidation to yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms, potentially altering the imidazolidinone ring or the naphthalene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often requiring catalysts or specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazolidinone ring and naphthalene moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylacetic acid: Shares the naphthalene structure but lacks the imidazolidinone ring.
4-Methylimidazole: Contains the imidazole ring but without the naphthalene group.
Naphthalene-2-carboxylic acid: Similar naphthalene structure but different functional groups.
Uniqueness
2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid is unique due to its combined imidazolidinone and naphthalene structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-16(14(21)18(9-13(19)20)15(22)17-16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,17,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPODLMYRGWHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675687 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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